molecular formula C6H5Cl2NO3S B6611400 4-chloro-2-methoxypyridine-3-sulfonyl chloride CAS No. 219715-42-1

4-chloro-2-methoxypyridine-3-sulfonyl chloride

Cat. No. B6611400
CAS RN: 219715-42-1
M. Wt: 242.08 g/mol
InChI Key: ONFRYOBDKMTMBF-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxypyridine-3-sulfonyl chloride (4-CMP-3-SC) is a versatile and important reagent in organic chemistry. It is used in a wide range of scientific research applications, including synthesis, drug design, and biochemistry. Its unique properties make it an ideal choice for many laboratory experiments.

Scientific Research Applications

4-chloro-2-methoxypyridine-3-sulfonyl chloride is used in a wide range of scientific research applications. For example, it can be used in the synthesis of various organic compounds, such as amides and esters. It can also be used in the synthesis of drugs, such as antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, it can be used in the synthesis of biochemicals, such as enzymes, hormones, and vitamins.

Mechanism of Action

The mechanism of action of 4-chloro-2-methoxypyridine-3-sulfonyl chloride is not fully understood. However, it is believed that the reagent reacts with the substrate to form an intermediate, which is then converted into the desired product. This reaction is usually catalyzed by a base, such as an alkali metal or an alkoxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to be non-toxic and non-irritating. It is also believed to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

4-chloro-2-methoxypyridine-3-sulfonyl chloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also highly soluble in many organic solvents, which makes it easy to use in a wide range of reactions. However, it is important to note that this compound can be corrosive and should be handled with care.

Future Directions

There are several potential future directions for the use of 4-chloro-2-methoxypyridine-3-sulfonyl chloride. For example, it could be used in the synthesis of more complex organic compounds, such as pharmaceuticals. It could also be used to develop more efficient and cost-effective synthetic methods. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Finally, it could be used to develop new drugs and biochemicals that could be used to treat a variety of diseases and conditions.

properties

IUPAC Name

4-chloro-2-methoxypyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-6-5(13(8,10)11)4(7)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFRYOBDKMTMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 0.90 g (4.5 mmol) of 2-amino-5-chloro-8-methoxy[1,2,4]triazolo[1,5-a]pyridine and 35 mL of dry acetonitrile was prepared and 2.39 g (9.06 mmol) of methyl 2-chlorosulfonyl-3-methoxybenzoate, 0.72 g (9.1 mmol) of dry pyridine, and 0.071 g (0.91 mmol) of dimethyl sulfoxide were added with stirring at ambient temperature keeping the system dry. After 16 hours another 0.35 g (4.5 mmol) of dry pyridine was added and after an additional 48 hours the volatile components of the mixture were removed by evaporation under reduced pressure. The residue obtained was diluted with 50 mL of dichloromethane and 50 mL of 2N aqueous hydrochloric acid and the mixture was stirred vigorously for 72 hours. The solids present were recovered by filtration and washed with 3×25 mL of water, 3×10 mL of dichloromethane, and 3×10 mL of diethyl ether to obtain the title compound as a white solid. The total filtrate and washes were combined and were diluted with 25 mL of dichloromethane and 25 mL of 2N aqueous hydrochloric acid in a separatory funnel. The phases were separated and the organic phase was washed with 3×50 mL of 2N aqueous hydrochloric acid. It was then dried over sodium sulfate, filtered, and concentrated by evaporation under reduced pressure to obtain a yellow solid. This was suspended in 5.0 mL of dichloromethane and the solids were recovered by filtration and washed quickly with 2×5.0 mL of dichloro-methane and 2×15 mL of diethyl ether to obtain additional title compound as a white solid. The combined title compound amounted to 1.09 g (56 percent of theory) and melted at 290°-292° C. with decomposition.
Quantity
0.9 g
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reactant
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35 mL
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2.39 g
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0.72 g
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reactant
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0.071 g
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0.35 g
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reactant
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Quantity
50 mL
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reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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